

Discovery and Synthesis of SARS-CoV-2 3CLpro-IN-14: A Technical Guide

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of **SARS-CoV-2 3CLpro-IN-14**, a promising inhibitor of the main protease of SARS-CoV-2. The document details the experimental protocols utilized in its identification and characterization, presents key quantitative data in a structured format, and visualizes the underlying scientific processes through detailed diagrams.

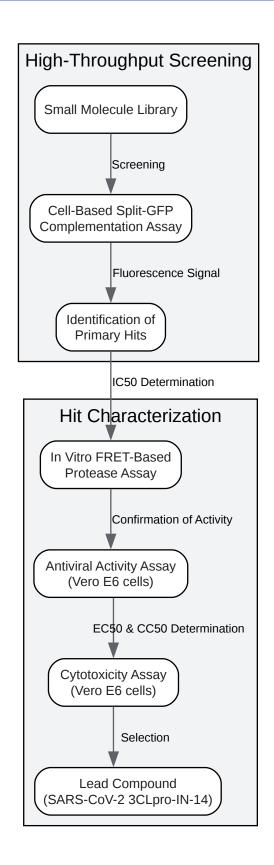
Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the 3C-like protease (3CLpro), also known as the main protease (Mpro), for its replication. This enzyme is responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. SARS-CoV-2 3CLpro-IN-14, a quinazoline-based inhibitor, has emerged from high-throughput screening efforts as a potent and selective inhibitor of this crucial viral enzyme.

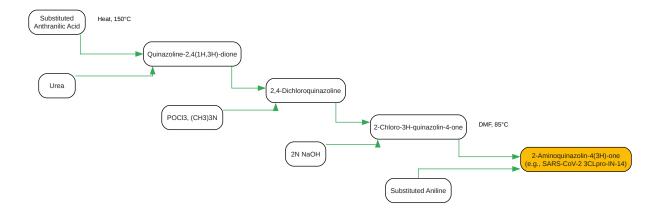
Discovery Workflow

The discovery of **SARS-CoV-2 3CLpro-IN-14** was facilitated by a multi-step process involving high-throughput screening of a compound library, followed by rigorous in vitro and cell-based characterization.

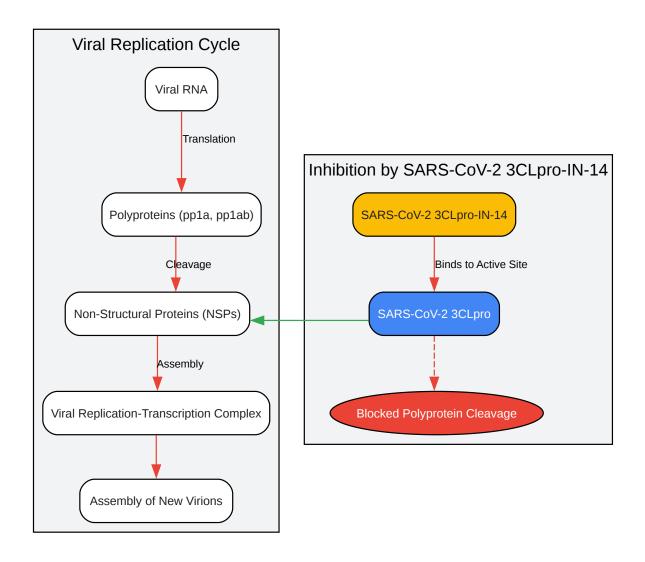












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